2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one
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Overview
Description
2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
It’s known that tetrahydroindolones, a class of compounds to which this molecule belongs, are important structure motifs in medicinal chemistry . They often serve as indole mimetics, containing a significant amount of sp3-hybridized carbon atoms . These compounds can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups and structural characteristics.
Biochemical Pathways
For instance, they can undergo easy aromatization, making them good intermediates to synthesize indoles . The specific effects on biochemical pathways would depend on the molecule’s targets and the nature of its interaction with these targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one can be achieved through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, controlling the sequence of reagent addition, and maintaining optimal temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized indole derivatives, while reduction can produce more reduced forms .
Scientific Research Applications
2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar core structure but lacks the bromine and methyl groups.
3-Methylindole: This compound has a similar methyl group but lacks the tetrahydroindol-4-one structure.
2-Bromoindole: This compound contains the bromine atom but lacks the tetrahydroindol-4-one structure.
Uniqueness: Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-5-8-6(11-9(5)10)3-2-4-7(8)12/h11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONQLMPIHRATJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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